Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate
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Overview
Description
Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate is a complex organic compound that features a piperidine ring, a cyclohexene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate typically involves multiple steps. One common method includes the acylation of piperidine with 2-(cyclohexen-1-yl)acetyl chloride, followed by esterification with isopropanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The cyclohexene ring may also play a role in the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexene ring but lacks the piperidine and ester groups.
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: Contains a similar cyclohexene structure but differs in the functional groups attached.
Uniqueness
Propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate is unique due to its combination of a piperidine ring, a cyclohexene ring, and an ester group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)22-18(21)12-16-9-6-10-19(13-16)17(20)11-15-7-4-3-5-8-15/h7,14,16H,3-6,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHPEUXYZNTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1CCCN(C1)C(=O)CC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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